1-Hydroxypyrene Glucuronide

Description

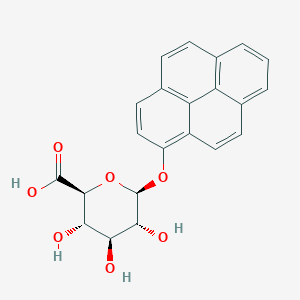

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCREAQPYGLZLI-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912310 | |

| Record name | 1-Hydroxypyrene β-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154717-05-2 | |

| Record name | 1-Hydroxypyrene glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154717-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxypyrene β-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxypyrene Glucuronide as a Biomarker of PAH Exposure

Introduction: The Imperative for a Reliable PAH Biomarker

Polycyclic Aromatic Hydrocarbons (PAHs) represent a large class of persistent organic pollutants formed from the incomplete combustion of organic materials.[1] Human exposure is ubiquitous, stemming from sources as varied as vehicle exhaust, industrial emissions, tobacco smoke, and grilled foods.[1][2] Given that many PAHs are potent mutagens and carcinogens, accurate assessment of human exposure is a cornerstone of environmental health and toxicology research.[3]

Biomonitoring, which measures the internal dose of a chemical by quantifying the parent compound or its metabolites in biological samples, offers a more integrated picture of exposure than external environmental monitoring alone.[4] It accounts for all routes of exposure—inhalation, dermal, and ingestion—and reflects individual differences in absorption and metabolism.[2]

Within the complex mixture of PAHs, pyrene is consistently present, often in high proportions.[5] The human body metabolizes pyrene primarily to 1-hydroxypyrene (1-OHP), which is then predominantly conjugated with glucuronic acid to form 1-hydroxypyrene glucuronide (1-OHPG) before being excreted in the urine.[3][6] This metabolic pathway makes urinary 1-OHPG a highly specific and sensitive biomarker for recent PAH exposure.[5][7] This guide provides a comprehensive technical overview of the principles and methodologies for utilizing 1-OHPG in a research and drug development context, focusing on analytical integrity and field-proven insights.

The Metabolic Journey: From Pyrene to an Excretable Biomarker

The utility of 1-OHPG as a biomarker is fundamentally tied to its metabolic pathway. Understanding this process is critical for designing robust analytical strategies and correctly interpreting the resulting data.

-

Phase I Metabolism: Upon absorption into the body, pyrene undergoes Phase I metabolism, primarily mediated by cytochrome P450 enzymes (CYPs), which introduce a hydroxyl group to form 1-hydroxypyrene (1-OHP).[6] This initial step increases the water solubility of the lipophilic pyrene molecule.

-

Phase II Conjugation: The newly formed 1-OHP is a substrate for Phase II metabolism. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of 1-OHP with a glucuronic acid moiety, forming the highly water-soluble 1-hydroxypyrene glucuronide (1-OHPG).[6] A smaller fraction may also be conjugated to form a sulfate ester.[8]

-

Excretion: As the major and most water-soluble metabolite, 1-OHPG is efficiently eliminated from the body via the kidneys and excreted in urine.[3][6] Its half-life is in the range of hours to a day, making it an excellent biomarker for recent (within the last 24-48 hours) exposure.[5]

The following diagram illustrates this critical metabolic conversion.

Caption: Metabolic activation of pyrene to its primary urinary metabolite, 1-OHPG.

Analytical Strategies: Direct vs. Indirect Quantification

Historically, the standard method for assessing pyrene exposure involved the enzymatic hydrolysis of urinary conjugates (both glucuronide and sulfate) to liberate free 1-OHP, which was then quantified.[9][10] While robust, this indirect approach has inherent drawbacks, including the time-consuming overnight incubation step and the potential for incomplete hydrolysis, which can introduce variability.[8]

Modern analytical chemistry offers a more direct and efficient alternative: the quantification of the intact 1-OHPG conjugate. This approach provides several distinct advantages:

-

Increased Speed: Direct analysis eliminates the lengthy enzymatic hydrolysis step, significantly reducing sample preparation time.[7]

-

Enhanced Specificity: It measures the specific, major metabolite without ambiguity from other potential pyrene conjugates.

-

Improved Sensitivity: Some studies suggest that direct measurement of 1-OHPG can be more sensitive, partly because 1-OHPG itself is more fluorescent than its deconjugated counterpart, 1-OHP.[9]

The choice between direct and indirect methods depends on the specific research question, available instrumentation, and required throughput. For large-scale epidemiological studies or high-throughput screening, direct 1-OHPG analysis is often the superior choice.

A Self-Validating System: The Analytical Workflow

A robust analytical method is a self-validating system, where every step is designed to ensure accuracy, precision, and reliability. This is achieved through careful protocol design, the inclusion of internal standards, and rigorous quality control. The following workflow represents a best-practice approach for the direct quantification of 1-OHPG using LC-MS/MS.

Sources

- 1. Polycyclic Aromatic Hydrocarbons (PAHs) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 2. CDC - NBP - Biomonitoring Summaries - Flourene [medbox.iiab.me]

- 3. Benchmark guideline for urinary 1-hydroxypyrene as biomarker of occupational exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

1-Hydroxypyrene Glucuronide: A Comprehensive Technical Guide to its Role as a Biomarker in Toxicology

Introduction: The Sentinel Molecule for PAH Exposure

In the landscape of toxicology and human biomonitoring, the accurate assessment of exposure to polycyclic aromatic hydrocarbons (PAHs) is of paramount importance. PAHs are a large class of organic compounds that are byproducts of incomplete combustion, and many are potent carcinogens and genotoxins.[1][2] Exposure is ubiquitous, stemming from sources as varied as industrial emissions, vehicle exhaust, tobacco smoke, and even grilled foods.[3][4][5] Within this context, 1-Hydroxypyrene Glucuronide (1-OHPG) has emerged as a critical biomarker, providing a reliable and non-invasive window into an individual's recent exposure to PAHs.[6][7] This technical guide provides an in-depth exploration of 1-OHPG, from its metabolic origins to its application in toxicological research and risk assessment, designed for researchers, scientists, and drug development professionals.

The Metabolic Journey: From Pyrene to a Key Biomarker

The significance of 1-OHPG as a biomarker is intrinsically linked to the metabolism of its parent compound, pyrene. Pyrene is a non-carcinogenic PAH that is consistently present in PAH mixtures, making its metabolite a reliable indicator of overall PAH exposure.[1][8] The metabolic pathway leading to the formation and excretion of 1-OHPG is a multi-step process primarily occurring in the liver.

Following inhalation, ingestion, or dermal absorption, pyrene is rapidly distributed throughout the body.[1] It undergoes Phase I metabolism, where it is hydroxylated to form 1-hydroxypyrene (1-OHP).[1][9] This reaction is catalyzed by cytochrome P450 enzymes. Subsequently, in Phase II metabolism, 1-OHP is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase to form the water-soluble and more readily excretable 1-Hydroxypyrene Glucuronide.[1][3] 1-OHPG is then eliminated from the body primarily through urine.[1][8] It is the predominant metabolite of pyrene found in human urine, often accounting for a significant majority of the total pyrene metabolites.[3][10]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pjmhsonline.com [pjmhsonline.com]

- 5. Polycyclic aromatic hydrocarbons: determinants of urinary 1-hydroxypyrene glucuronide concentration and risk of colorectal cancer in the Shanghai Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological monitoring of environmental exposure to polycyclic aromatic hydrocarbons; 1-hydroxypyrene in urine of people - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary 1-hydroxypyrene and other PAH metabolites as biomarkers of exposure to environmental PAH in air particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. 1-Hydroxypyrene - Wikipedia [en.wikipedia.org]

- 10. A rapid and simple method for the analysis of 1-hydroxypyrene glucuronide: a potential biomarker for polycyclic aromatic hydrocarbon exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation and metabolism of 1-Hydroxypyrene Glucuronide from pyrene

An In-Depth Technical Guide to the Formation and Metabolism of 1-Hydroxypyrene Glucuronide from Pyrene

Foreword

Pyrene, a four-ring polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant resulting from the incomplete combustion of organic materials. While not a potent carcinogen itself, its prevalence in PAH mixtures makes it a critical subject of toxicological study. The human body possesses a sophisticated enzymatic machinery to metabolize and eliminate such xenobiotics. This guide provides a comprehensive exploration of the metabolic journey of pyrene, focusing on its transformation into the major urinary metabolite, 1-hydroxypyrene glucuronide (1-OHP-G). Understanding this pathway is paramount for researchers, toxicologists, and drug development professionals, as it forms the basis for one of the most reliable and widely used biomarkers for assessing human exposure to PAHs.[1][2][3] This document delves into the core biochemical reactions, the toxicokinetics, and the state-of-the-art analytical methodologies for the quantification of this key metabolite.

The Biochemical Pathway: A Two-Phase Detoxification Process

The metabolic conversion of the lipophilic pyrene molecule into a water-soluble, excretable conjugate is a classic two-phase process, primarily occurring in the liver.

Phase I: The Initial Oxidation

The first and rate-limiting step is the introduction of a hydroxyl group into the pyrene structure, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4][5] This mono-oxygenation reaction transforms pyrene into 1-hydroxypyrene (1-OHP).

-

Causality of the Reaction: This initial oxidation is crucial as it introduces a reactive functional group (-OH) onto the stable aromatic ring system. This "handle" is necessary for the subsequent Phase II conjugation reactions.

-

Key Enzymatic Players: While several CYP isozymes can metabolize PAHs, studies have shown that CYP1A1, CYP1B1, and CYP2A13 are particularly efficient in catalyzing the formation of 1-OHP from pyrene.[4][6] The expression levels of these enzymes can be induced by exposure to PAHs themselves, representing a key adaptive response to chemical exposure.

Phase II: Conjugation for Excretion

Following its formation, 1-hydroxypyrene undergoes a conjugation reaction, primarily glucuronidation. This process is mediated by the UDP-glucuronosyltransferase (UGT) enzyme superfamily.[7][8][9]

-

Mechanism of Glucuronidation: UGTs catalyze the transfer of a glucuronic acid moiety from the activated cofactor, uridine diphosphate glucuronic acid (UDPGA), to the hydroxyl group of 1-OHP.[8][9] This results in the formation of 1-hydroxypyrene glucuronide (1-OHP-G).

-

Functional Significance: The addition of the highly polar glucuronic acid group dramatically increases the water solubility of the metabolite. This transformation is the cornerstone of detoxification, converting a lipophilic compound that could accumulate in fatty tissues into a hydrophilic conjugate that can be efficiently eliminated from the body, predominantly via urine.[2][7] In fact, 1-OHP-G is the most abundant pyrene metabolite detected in human urine, often accounting for 80-100% of the total pyrene metabolites excreted.[7][10][11]

The complete metabolic pathway is visualized below.

Toxicokinetics and Application in Biomonitoring

The kinetics of pyrene absorption, distribution, metabolism, and excretion (ADME) underpin the utility of its metabolites as biomarkers. Following exposure via inhalation, ingestion, or dermal contact, pyrene is rapidly absorbed and distributed.[12] Its metabolism and subsequent urinary excretion of 1-OHP-G are relatively fast, with urinary levels peaking approximately 3-9 hours after the end of occupational exposure.[13]

This kinetic profile makes urinary 1-OHP-G an excellent short-term biomarker for recent (within the last 24-48 hours) exposure to PAH mixtures.[1][2][14] Its measurement provides an integrated value of exposure from all routes, which is a significant advantage over ambient air monitoring alone.

Table 1: Representative Urinary 1-Hydroxypyrene Concentrations in Different Populations

| Population Group | Typical Concentration (ng/mL or µg/g creatinine) | Rationale for Levels |

| Non-Smokers (Non-Occupationally Exposed) | 0.13 ± 0.02 ng/mL | Reflects background environmental exposure from diet and air pollution.[15] |

| Light Smokers | 0.32 ± 0.06 ng/mL | Tobacco smoke is a significant source of PAH exposure.[15] |

| Heavy Smokers | 0.96 ± 0.15 ng/mL | Demonstrates a clear dose-response relationship with the intensity of smoking.[15] |

| Occupationally Exposed (e.g., Coke Oven Workers) | Can exceed 10 µg/g creatinine | High levels of exposure in specific industrial settings lead to significantly elevated metabolite excretion.[7] |

Analytical Methodologies for Quantification

Accurate and sensitive quantification of pyrene metabolites is essential for their use in research and risk assessment. The analytical workflow generally involves sample preparation, chromatographic separation, and detection. A key choice in methodology is whether to measure the conjugated metabolite (1-OHP-G) directly or to measure total 1-OHP after an enzymatic hydrolysis step.

Protocol 1: Indirect Quantification of Total 1-OHP via HPLC-FLD

This traditional, robust method measures the total amount of 1-OHP after deconjugation. Its trustworthiness comes from being a well-established technique with high sensitivity due to the native fluorescence of 1-OHP.[16][17][18]

1. Enzymatic Hydrolysis:

-

Pipette 5 mL of urine into a screw-cap glass tube.

-

Add 5 mL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 25 µL of β-glucuronidase/arylsulfatase from Helix pomatia (~1250 Fishman units of glucuronidase activity).[7]

-

Vortex the mixture and incubate in a shaking water bath at 37°C for 16 hours (overnight). The long incubation ensures complete hydrolysis, a self-validating step for assay consistency.

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge run dry.

-

Load the hydrolyzed urine sample onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.

-

Elute the analyte (1-OHP) with 5 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase (e.g., 70:30 acetonitrile:water) for HPLC analysis.

3. HPLC-FLD Analysis:

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with acetonitrile/water (e.g., 70:30 v/v).[16]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation wavelength (λex) = 242 nm, Emission wavelength (λem) = 388 nm. These wavelengths provide high specificity for 1-OHP.

Protocol 2: Direct Quantification of 1-OHP-G via UPLC-MS/MS

This modern approach offers higher specificity and throughput by eliminating the overnight hydrolysis step.[19] The use of an isotopically labeled internal standard (e.g., 1-OHP-d9-G) makes the method highly precise and self-validating against matrix effects.

1. Sample Preparation:

-

Pipette 100 µL of urine into a microcentrifuge tube.

-

Add 10 µL of an internal standard solution (1-OHP-d9-G in methanol).

-

Add 200 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge (e.g., 10,000 x g for 5 min). This step is for initial cleanup.

-

Transfer 100 µL of the aqueous (lower) phase to an HPLC vial.

-

Dilute with 900 µL of 5 mmol/L ammonium acetate solution.[19]

2. UPLC-MS/MS Analysis:

-

LC System: An Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: Gradient elution using A: 5 mmol/L ammonium acetate in water and B: Acetonitrile.

-

Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions.

- 1-OHP-G: m/z 393 -> 217

- 1-OHP-d9-G (IS): m/z 402 -> 226 (Note: Exact m/z values should be optimized on the specific instrument used).

Table 2: Comparison of Analytical Techniques

| Feature | HPLC-FLD (Indirect) | UPLC-MS/MS (Direct) |

| Analyte Measured | Total 1-OHP (after hydrolysis) | 1-OHP-G |

| Specificity | Good, but susceptible to fluorescent interferences. | Excellent, based on mass-to-charge ratio. |

| Sensitivity (LOD) | Very good (~0.01 ng/mL)[17] | Excellent (~0.015 ng/mL)[19] |

| Sample Throughput | Low (limited by overnight hydrolysis). | High (rapid sample preparation). |

| Cost (Instrument) | Lower | Higher |

| Information Provided | Total pyrene mono-hydroxylated metabolites. | Specific concentration of the glucuronide conjugate. |

In Vitro Synthesis of 1-Hydroxypyrene Glucuronide Standard

The availability of a pure analytical standard is critical for method validation and accurate quantification. 1-OHP-G can be synthesized enzymatically in the laboratory.

Protocol 3: Enzymatic Synthesis of 1-OHP-G

This protocol is a modification of established methods for synthesizing glucuronide conjugates.[7]

-

Prepare a reaction mixture in a 50 mL tube containing:

-

50 mM Tris-HCl buffer (pH 7.5).

-

5 µM 1-hydroxypyrene (dissolved in a minimal amount of DMSO or acetone).

-

1.5 mM Uridine Diphosphate Glucuronic Acid (UDPGA).

-

5 mM MgCl₂.

-

-

Initiate the reaction by adding a source of UGT enzyme, such as 5 Units of a commercially available glucuronyltransferase or a suitable concentration of liver microsomes (e.g., 1 mg/mL).

-

Incubate the mixture for 2-4 hours at 37°C with gentle shaking.

-

Monitor the reaction progress by taking small aliquots and analyzing them via reverse-phase HPLC, observing the depletion of the 1-OHP peak and the appearance of a more polar 1-OHP-G peak.

-

Purify the 1-OHP-G product from the reaction mixture using preparative or semi-preparative HPLC.

-

Confirm the identity and purity of the final product using LC-MS/MS.

Conclusion

The metabolic pathway from pyrene to 1-hydroxypyrene glucuronide represents a highly efficient and well-characterized detoxification process. This biotransformation, driven by Phase I (CYP450) and Phase II (UGT) enzymes, is fundamental to xenobiotic metabolism. The resulting metabolite, 1-OHP-G, serves as an invaluable biomarker, enabling sensitive and specific assessment of human exposure to PAHs from environmental and occupational sources. The analytical methodologies, from the classic hydrolysis-based HPLC-FLD approach to the rapid and specific direct UPLC-MS/MS analysis, provide robust tools for researchers in toxicology, epidemiology, and drug development. A thorough understanding of both the biochemical underpinnings and the analytical nuances detailed in this guide is essential for the accurate application and interpretation of this critical biomarker.

References

-

Title: A rapid and simple method for the analysis of 1-hydroxypyrene glucuronide: a potential biomarker for poly cyclic aromatic hydrocarbon exposure Source: Carcinogenesis URL: [Link]

-

Title: Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography Source: PubMed URL: [Link]

-

Title: Biological monitoring of environmental exposure to polycyclic aromatic hydrocarbons; 1-hydroxypyrene in urine of people Source: PubMed URL: [Link]

-

Title: The toxicokinetics of pyrene and its metabolites in rats Source: PubMed URL: [Link]

-

Title: A rapid and simple method for the analysis of 1-hydroxypyrene glucuronide: a potential biomarker for polycyclic aromatic hydrocarbon exposure Source: PubMed URL: [Link]

-

Title: Study of biochemical pathways and enzymes involved in pyrene degradation by Mycobacterium sp. strain KMS Source: PubMed URL: [Link]

-

Title: A rapid and simple method for the analysis of 1-hydroxypyrene glucuronide: a potential biomarker for poly cyclic aromatic hydrocarbon exposure Source: Oxford Academic URL: [Link]

-

Title: Urinary 1-hydroxypyrene as a biomarker of exposure to polycyclic aromatic hydrocarbons: biological monitoring strategies and methodology for determining biological exposure indices for various work environments. Source: Semantic Scholar URL: [Link]

-

Title: Study of Biochemical Pathways and Enzymes Involved in Pyrene Degradation by Mycobacterium sp. Strain KMS Source: PMC - PubMed Central URL: [Link]

-

Title: Oxidation of benzo[a]pyrene by recombinant human cytochrome P450 enzymes. Source: National Center for Biotechnology Information URL: [Link]

-

Title: 1-hydroxypyrene – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 Source: PMC - NIH URL: [Link]

-

Title: Urinary 1-hydroxypyrene as a biomarker of exposure to polycyclic aromatic hydrocarbons: biological monitoring strategies and methodology for determining biological exposure indices for various work environments Source: PubMed URL: [Link]

-

Title: The in vitro oxidative metabolism of benzo(a)pyrene in human liver measured by different assays Source: PubMed URL: [Link]

-

Title: analytical methods Source: Agency for Toxic Substances and Disease Registry | ATSDR URL: [Link]

-

Title: Toxicokinetic analyses of naphthalene, fluorene, phenanthrene, and pyrene in humans after single oral administration Source: PubMed URL: [Link]

-

Title: The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers Source: PubMed URL: [Link]

-

Title: Analysis of pyrene metabolites in marine snails by liquid chromatography using fluorescence and mass spectrometry detection Source: PubMed URL: [Link]

-

Title: Benchmark guideline for urinary 1-hydroxypyrene as biomarker of occupational exposure to polycyclic aromatic hydrocarbons Source: Oxford Academic URL: [Link]

-

Title: Oxidation of pyrene by P450 1A2. A, HPLC of products, A 275 trace... Source: ResearchGate URL: [Link]

-

Title: Aerobic and Anaerobic Bacterial and Fungal Degradation of Pyrene: Mechanism Pathway Including Biochemical Reaction and Catabolic Genes Source: MDPI URL: [Link]

-

Title: Study of Biochemical Pathways and Enzymes Involved in Pyrene Degradation by Mycobcterium sp. Strain KMS Source: ResearchGate URL: [Link]

-

Title: Complete and Integrated Pyrene Degradation Pathway in Mycobacterium vanbaalenii PYR-1 Based on Systems Biology Source: ASM Journals URL: [Link]

-

Title: HPLC Analysis of 1-Hydroxy Pyrene as a Biomarker of Polycyclic Aromatic Hydrocarbon in Urine Samples of Cigarette Smokers Source: Pakistan Journal of Medical & Health Sciences URL: [Link]

-

Title: Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry Source: PubMed URL: [Link]

-

Title: Physiologically-based pharmacokinetic modeling of benzo(a)pyrene and the metabolite in humans of different ages Source: Taylor & Francis Online URL: [Link]

-

Title: A Simple High-performance Liquid Chromatography Coupled to Fluorescence Detection Method using Column-switching Technique for Me Source: ThaiScience URL: [Link]

-

Title: A simple analytical method of determining 1-hydroxypyrene glucuronide in human urine by isotope dilution with ultra performance liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

-

Title: Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene and 1-acetylpyrene by human cytochrome P450 2A13 Source: ResearchGate URL: [Link]

-

Title: 1‐hydroxypyrene glucuronide as the major aqueous pyrene metabolite in tissue and gut fluid from the marine deposit‐feeding polychaete Nereis diversicolor Source: Environmental Toxicology and Chemistry URL: [Link]

-

Title: Detection of 1-Hydroxypyrene as biomarker for polycyclic aromatic hydrocarbons via cyclodextrin-based systems Source: ChemRxiv URL: [Link]

-

Title: In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes Source: PubMed URL: [Link]

-

Title: Toxicokinetics of benzo[a]pyrene in humans: Extensive metabolism as determined by UPLC‐accelerator mass spectrometry following oral micro‐dosing Source: Semantic Scholar URL: [Link]

-

Title: A Sensitive LC–MS/MS Method for the Quantification of 3-Hydroxybenzo[a]pyrene in Urine-Exposure Assessment in Smokers and Users of Potentially Reduced-Risk Products Source: MDPI URL: [Link]

-

Title: Simultaneous determination of benzo[a]pyrene and eight of its metabolites in Fundulus heteroclitus bile using ultra performance liquid chromatography with mass spectrometry Source: PMC - NIH URL: [Link]

-

Title: Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry Source: Oxford Academic URL: [Link]

-

Title: (PDF) Studies on the Analysis of Benzo(a)pyrene and Its Metabolites on Biological Samples by Using High Performance Liquid Chromatography/Fluorescence Detection and Gas Chromatography/Mass Spectrometry Source: ResearchGate URL: [Link]

-

Title: In vitro metabolism of benzo[a]pyrene-7,8-dihydrodiol and dibenzo[def,p]chrysene-11,12 Source: OSTI.gov URL: [Link]

-

Title: Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity Source: MDPI URL: [Link]

-

Title: (PDF) A Sensitive LC–MS/MS Method for the Quantification of 3-Hydroxybenzo[a]pyrene in Urine-Exposure Assessment in Smokers and Users of Potentially Reduced-Risk Products Source: ResearchGate URL: [Link]

-

Title: In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes Source: NIH URL: [Link]

-

Title: UDP-glucuronosyl transferase and the conjugation of benzo(a)pyrene metabolites to DNA Source: PubMed URL: [Link]

-

Title: The effects of antioxidants on the metabolism and mutagenicity of benzo[a]pyrene in vitro Source: Portland Press URL: [Link]

-

Title: The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification Source: PubMed URL: [Link]

Sources

- 1. Biological monitoring of environmental exposure to polycyclic aromatic hydrocarbons; 1-hydroxypyrene in urine of people - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. UDP-glucuronosyl transferase and the conjugation of benzo(a)pyrene metabolites to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A rapid and simple method for the analysis of 1-hydroxypyrene glucuronide: a potential biomarker for polycyclic aromatic hydrocarbon exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The toxicokinetics of pyrene and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urinary 1-hydroxypyrene as a biomarker of exposure to polycyclic aromatic hydrocarbons: biological monitoring strategies and methodology for determining biological exposure indices for various work environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Urinary 1-hydroxypyrene as a biomarker of exposure to polycyclic aromatic hydrocarbons: biological monitoring strategies and methodology for determining biological exposure indices for various work environments. | Semantic Scholar [semanticscholar.org]

- 15. pjmhsonline.com [pjmhsonline.com]

- 16. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. thaiscience.info [thaiscience.info]

- 18. chemrxiv.org [chemrxiv.org]

- 19. A simple analytical method of determining 1-hydroxypyrene glucuronide in human urine by isotope dilution with ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of 1-Hydroxypyrene Glucuronide

An In-depth Technical Guide to 1-Hydroxypyrene Glucuronide: The Definitive Biomarker for PAH Exposure

Introduction

1-Hydroxypyrene Glucuronide (1-OHP-G) is the principal urinary metabolite of pyrene, a polycyclic aromatic hydrocarbon (PAH) that is ubiquitous in the environment due to the incomplete combustion of organic materials.[1] Its prevalence in nearly all PAH mixtures makes its metabolites ideal candidates for biomonitoring.[2][3] Specifically, 1-OHP-G has emerged as the gold-standard non-invasive biomarker for assessing recent human exposure to PAHs from environmental, occupational, and lifestyle sources such as air pollution, industrial processes, tobacco smoke, and grilled foods.[4][5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical structure, physicochemical properties, metabolic formation, and advanced analytical methodologies for the quantification of 1-OHP-G. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as an authoritative resource for the accurate and reliable assessment of PAH exposure.

Section 1: Chemical Structure and Physicochemical Properties

1-Hydroxypyrene Glucuronide is a conjugate molecule composed of a lipophilic pyrene core, hydroxylated at the C1 position, and linked via an O-glycosidic bond to the hydrophilic D-glucuronic acid moiety.[7] This structure is a direct result of Phase II metabolism, designed to increase water solubility and facilitate excretion.[2][8] The molecule belongs to the chemical class of pyrenes and phenolic glycosides.[7][9]

The conjugation with glucuronic acid dramatically alters the physicochemical properties of the parent pyrene metabolite, 1-hydroxypyrene (1-OHP). The resulting glucuronide is significantly more polar, which dictates the choice of analytical separation techniques.[10] Critically for analytical purposes, 1-Hydroxypyrene Glucuronide is approximately 3- to 5-fold more fluorescent than its unconjugated precursor, 1-hydroxypyrene.[10][11] This enhanced fluorescence provides a substantial advantage for developing highly sensitive detection methods.

Table 1: Physicochemical Properties of 1-Hydroxypyrene Glucuronide

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(pyren-1-yloxy)oxane-2-carboxylic acid | [7][12] |

| Synonyms | 1-OHP-G, 1-OHP-gluc, 1-Pyrenyl β-D-glucuronide | [12][13] |

| CAS Number | 154717-05-2 | [12][13] |

| Molecular Formula | C₂₂H₁₈O₇ | [12][13] |

| Molecular Weight | 394.37 g/mol | [12][13] |

| Monoisotopic Mass | 394.10525291 Da |[12] |

Section 2: Biological Formation and Significance

The biotransformation of pyrene into 1-OHP-G is a classic two-phase metabolic process central to xenobiotic detoxification. Understanding this pathway is fundamental to appreciating its role as a biomarker.

Phase I: Hydroxylation Initially, pyrene undergoes oxidation catalyzed by cytochrome P450 (CYP450) enzymes, primarily resulting in the formation of 1-hydroxypyrene (1-OHP).[8] This reaction introduces a reactive hydroxyl group, preparing the molecule for conjugation.

Phase II: Glucuronidation The 1-OHP formed in Phase I is then conjugated with UDP-glucuronic acid (UDPGA) by the enzyme UDP-glucuronosyltransferase (UGT). This reaction attaches the glucuronic acid moiety to the hydroxyl group of 1-OHP, yielding the highly water-soluble 1-OHP-G, which is then efficiently eliminated from the body via urine.[2][8] 1-OHP-G is the predominant metabolite, accounting for 80-100% of the total pyrene metabolites excreted in urine.[11][14][15]

The measurement of urinary 1-OHP-G is a robust indicator of the internal dose of PAHs. Its status as a premier biomarker is justified by several factors:

-

Prevalence: Pyrene is a consistent and abundant component of environmental PAH mixtures.[2][3]

-

Metabolic Dominance: 1-OHP-G is the major urinary metabolite of pyrene, providing a strong and clear signal.[8][11]

-

Non-Invasive Sampling: Urine is easily and non-invasively collected, making it ideal for large-scale occupational and epidemiological studies.

-

High Sensitivity: The inherent fluorescence and amenability to mass spectrometry allow for detection at very low environmental exposure levels.[10][16]

Section 3: Analytical Methodologies for Quantification

The quantification of 1-OHP-G in urine can be approached via two distinct strategies: indirect measurement following enzymatic hydrolysis or direct measurement of the intact conjugate. While historically prevalent, the hydrolysis-based method is time-consuming and prone to variability. Modern methodologies overwhelmingly favor direct quantification for its speed, precision, and comprehensive metabolic insight.

Method 1: Direct Quantification of 1-Hydroxypyrene Glucuronide (Recommended)

Causality and Expertise: Direct analysis of the intact glucuronide is the superior scientific approach. It eliminates the lengthy (often 16+ hours) and potentially incomplete enzymatic hydrolysis step, thereby reducing sample preparation time and removing a significant source of analytical error.[14][17] This approach provides a more accurate representation of the primary excreted metabolite. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as the definitive technique, offering unparalleled sensitivity and specificity.[16]

This protocol is a self-validating system, where the use of a stable isotope-labeled internal standard corrects for matrix effects and variations in instrument response, ensuring trustworthiness.

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Vortex each sample for 15 seconds to ensure homogeneity.

-

Transfer a 100 µL aliquot of urine to a microcentrifuge tube.

-

Expert Insight: Add an internal standard (IS), such as 1-Hydroxypyrene-d9 Glucuronide (1-OHP-d9-G), to all samples, calibrators, and quality controls.[16] The use of a co-eluting, stable isotope-labeled IS is critical for correcting analytical variability.

-

Dilute the sample with 900 µL of an aqueous solution (e.g., 5 mmol/L ammonium acetate) and vortex.[16] For highly concentrated samples, further dilution may be necessary. For cleaner extracts, solid-phase extraction (SPE) can be employed.[14]

-

Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

Chromatographic and Mass Spectrometric Analysis:

-

Inject the prepared sample onto a UPLC-MS/MS system.

-

Trustworthiness: The chromatographic separation ensures that 1-OHP-G is resolved from isomeric metabolites and other matrix components, while tandem MS provides definitive identification based on precursor-to-product ion transitions.

-

Table 2: Example UPLC-MS/MS Parameters for 1-OHP-G Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| UPLC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) | Provides excellent retention and separation for polar metabolites.[16] |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Acid or buffer modifies ionization efficiency and improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for gradient elution. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for UPLC column dimensions to ensure sharp peaks. |

| Gradient | A time-programmed gradient from low to high %B | Effectively elutes the polar 1-OHP-G while cleaning the column. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Glucuronides readily form [M-H]⁻ ions due to the carboxylic acid group.[16] |

| MRM Transition | m/z 393.1 → 217.1 (Quantifier) | Precursor ion [M-H]⁻ fragments to the 1-hydroxypyrene aglycone. |

| MRM Transition | m/z 393.1 → 113.0 (Qualifier) | A second transition confirms identity, corresponding to a glucuronic acid fragment. |

| IS Transition | m/z 402.1 → 226.1 (for 1-OHP-d9-G) | Monitors the stable isotope-labeled internal standard. |

Method 2: Indirect Quantification via Enzymatic Hydrolysis

This traditional method measures the aglycone (1-OHP) after cleaving the glucuronide bond. It is useful for comparing results with older literature but is generally not recommended for new studies.

Causality and Expertise: The core of this method is the enzymatic cleavage of the O-glycosidic bond. This is typically performed with a crude enzyme mixture from Helix pomatia, which contains both β-glucuronidase and arylsulfatase activity, allowing for the simultaneous hydrolysis of both glucuronide and sulfate conjugates.[8][17] The efficiency of this reaction is highly dependent on pH, temperature, enzyme concentration, and incubation time, making it a critical and variable step.[18][19]

-

Sample Buffering:

-

To 1-2 mL of urine, add an equal volume of a buffer solution (e.g., 0.1 M sodium acetate, pH 5.0).[17] This is crucial as the enzyme has an optimal pH range for activity.

-

-

Enzymatic Digestion:

-

Extraction and Analysis:

Conclusion

1-Hydroxypyrene Glucuronide is an indispensable biomarker in the fields of environmental health, toxicology, and occupational medicine. Its chemical properties and metabolic profile make it a reliable and sensitive indicator of human exposure to carcinogenic PAH mixtures. While traditional analytical methods relying on enzymatic hydrolysis have been foundational, modern direct quantification techniques, particularly UPLC-MS/MS, offer superior speed, accuracy, and trustworthiness. By adopting these advanced, self-validating workflows, researchers can generate high-quality data to better understand the links between PAH exposure and human health, inform regulatory standards, and assess the efficacy of exposure reduction strategies.

References

-

Singh, R., Tuček, M., Maxa, K., Jana, T., & Weyand, E. H. (1995). A rapid and simple method for the analysis of 1-hydroxypyrene glucuronide: a potential biomarker for polycyclic aromatic hydrocarbon exposure. Carcinogenesis, 16(12), 2909–2915. [Link][14][17]

-

Oxford Academic. (1995). A rapid and simple method for the analysis of 1-hydroxypyrene glucuronide: a potential biomarker for poly cyclic aromatic hydrocarbon exposure. Carcinogenesis. [Link][11]

-

Strickland, P. T., Kang, D., & Weston, A. (1994). Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry. Carcinogenesis, 15(3), 483–487. [Link][10]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0092345). [Link]

-

Hu, Y., et al. (2011). Sensitive biomarker of polycyclic aromatic hydrocarbons (PAHs): urinary 1-hydroxyprene glucuronide in relation to smoking and low ambient levels of exposure. Journal of Environmental Science and Health, Part A, 46(8), 853-860. [Link][4]

-

Jongeneelen, F. J. (2001). Benchmark guideline for urinary 1-hydroxypyrene as biomarker of occupational exposure to polycyclic aromatic hydrocarbons. Annals of Occupational Hygiene, 45(1), 3-13. [Link][5]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). [Link][20]

-

Jongeneelen, F. J. (2001). Benchmark Guideline for Urinary 1-Hydroxypyrene as Biomarker of Occupational Exposure to Polycyclic Aromatic Hydrocarbons. The Annals of Occupational Hygiene, 45(1), 3–13. [Link][2]

-

Zou, X., et al. (2017). A simple analytical method of determining 1-hydroxypyrene glucuronide in human urine by isotope dilution with ultra performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 409(6), 1513-1518. [Link][16]

-

Oxford Academic. (1995). A rapid and simple method for the analysis of 1-hydroxypyrene glucuronide: a potential biomarker for poly cyclic aromatic hydrocarbon exposure. Carcinogenesis. [Link][17]

-

Al-Quraishi, A. H. H., & Al-Okaily, B. N. (2022). HPLC Analysis of 1-Hydroxy Pyrene as a Biomarker of Polycyclic Aromatic Hydrocarbon in Urine Samples of Cigarette Smokers. Pakistan Journal of Medical & Health Sciences, 16(5), 725-728. [Link][21]

-

PubChem. (n.d.). 1-Hydroxypyrene glucuronide. National Center for Biotechnology Information. [Link][12]

-

Taylor & Francis Online. (n.d.). 1-hydroxypyrene – Knowledge and References. [Link][8]

-

FooDB. (2019). Showing Compound 1-Hydroxypyrene glucuronide (FDB034571). [Link][7]

-

Exposome-Explorer. (n.d.). 1-Hydroxypyrene glucuronide (Compound). [Link][9]

-

Wegener, J. W., et al. (2006). Improved glucuronide hydrolysis in the determination of urinary 1-hydroxypyrene. Journal of Chromatography A, 1134(1-2), 232-235. [Link][18]

-

Human Metabolome Database. (2013). Showing metabocard for 1-Hydroxypyrene glucuronide (HMDB0059759). [Link]

-

Sobus, J. R., et al. (2015). Metabolism and Excretion Rates of Parent and Hydroxy-PAHs in Urine Collected after Consumption of Traditionally Smoked Salmon for Native American Volunteers. Environment international, 83, 133-140. [Link]

-

ResearchGate. (2006). Improved glucuronide hydrolysis in the determination of urinary 1-hydroxypyrene. [Link][15]

-

ResearchGate. (2020). A Rapid and Sensitive Method of Determination of 1-Hydroxypyrene Glucuronide in Urine by UPLC–FLD. [Link][22]

-

ResearchGate. (n.d.). Urine 1-hydroxypyrene glucuronide concentration plotted by maté consumption. [Link]

-

Ezeugwunne, I. P., et al. (2019). Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure. Journal of toxicology, 2019, 9348094. [Link][3]

-

Strickland, P. T., et al. (1999). Urinary 1-hydroxypyrene and other PAH metabolites as biomarkers of exposure to environmental PAH in air particulate matter. Toxicology letters, 108(2-3), 133-139. [Link][6]

-

CORE. (n.d.). DEVELOPMENT OF A 1-HYDROXYPYRENE QUANTIFICATION METHOD FOR USE AS A BIOMARKER IN ASSESSMENT OF POLYCYCLIC AROMATIC HYDROCARBON E. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Hydroxypyrene (CAS 5315-79-7). [Link]

-

PubChem. (n.d.). 1-Hydroxypyrene. National Center for Biotechnology Information. [Link]

-

Google Patents. (n.d.). CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof. [23]

-

Øiestad, E. L., et al. (2022). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 10(12), 743. [Link][19]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127). [Link]

-

Bioventix. (2024). The development of rapid immunoassays for the urinary analysis of 1-hydroxypyrene glucuronide facilitate both laboratory and on-site polycyclic aromatic hydrocarbon biomonitoring. [Link][1]

-

Google Patents. (n.d.). CN109232189B - Preparation method of high-purity 1-hydroxypyrene. [24]

-

Bowen, C. L., et al. (2012). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis, 4(23), 2823-2832. [Link][25]

-

Lee, H. R., et al. (2007). Determination of 1-Hydroxypyrene in Human Urine by Acid Hydrolysis Coupled to Solid-Phase Microextraction and Semi-microcolumn Liquid Chromatography. Analytical Sciences, 23(10), 1207-1211. [Link][26]

Sources

- 1. bioventix.com [bioventix.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Urinary 1-hydroxypyrene and other PAH metabolites as biomarkers of exposure to environmental PAH in air particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Showing Compound 1-Hydroxypyrene glucuronide (FDB034571) - FooDB [foodb.ca]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Exposome-Explorer - 1-Hydroxypyrene glucuronide (Compound) [exposome-explorer.iarc.fr]

- 10. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. 1-Hydroxypyrene glucuronide | C22H18O7 | CID 59751652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. biosynth.com [biosynth.com]

- 14. A rapid and simple method for the analysis of 1-hydroxypyrene glucuronide: a potential biomarker for polycyclic aromatic hydrocarbon exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A simple analytical method of determining 1-hydroxypyrene glucuronide in human urine by isotope dilution with ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Improved glucuronide hydrolysis in the determination of urinary 1-hydroxypyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. pjmhsonline.com [pjmhsonline.com]

- 22. researchgate.net [researchgate.net]

- 23. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]

- 24. CN109232189B - Preparation method of high-purity 1-hydroxypyrene - Google Patents [patents.google.com]

- 25. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. jstage.jst.go.jp [jstage.jst.go.jp]

The Sentinel in the System: A Technical Guide to 1-Hydroxypyrene Glucuronide in Biomonitoring

Introduction: The Silent Threat of PAHs and the Need for a Reliable Biomarker

Polycyclic aromatic hydrocarbons (PAHs) are a ubiquitous class of environmental pollutants formed from the incomplete combustion of organic materials.[1] These compounds are of significant concern to researchers, clinicians, and public health officials due to their carcinogenic and mutagenic properties.[1][2] Human exposure to PAHs is widespread and can occur through various routes, including inhalation of contaminated air, ingestion of certain foods, and dermal contact in occupational settings.[3][4] Given the complex nature of PAH mixtures and the variability in individual exposures, accurately assessing the internal dose and associated health risks presents a formidable challenge.

This necessitates the use of biomarkers—molecular indicators of exposure, effect, or susceptibility. An ideal biomarker should be sensitive, specific, easily measurable in accessible biological matrices, and directly related to the exposure of interest. For PAHs, urinary 1-hydroxypyrene (1-OHP) has emerged as a robust and widely accepted biomarker.[5][6][7] Pyrene, a non-carcinogenic PAH, is consistently present in high concentrations in most PAH mixtures, making its primary metabolite, 1-OHP, a reliable surrogate for overall PAH exposure.[8][9]

However, a critical aspect often overlooked in routine biomonitoring is that 1-OHP is predominantly excreted in the urine not in its free form, but as a conjugate—primarily 1-hydroxypyrene glucuronide (1-OHPG).[8][9][10] This technical guide provides an in-depth exploration of the role of 1-OHPG in biomonitoring studies, from the fundamental metabolic pathways to advanced analytical methodologies and data interpretation. It is designed to equip researchers, scientists, and drug development professionals with the expertise to leverage 1-OHPG as a more sensitive and direct measure of PAH exposure.

Part 1: The Metabolic Journey from Pyrene to 1-Hydroxypyrene Glucuronide

The biotransformation of pyrene is a critical process that dictates the formation and excretion of its metabolites. Understanding this pathway is fundamental to appreciating the significance of 1-OHPG as a biomarker.

Upon entering the body, pyrene undergoes Phase I metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP1A1.[7] This enzymatic reaction hydroxylates pyrene to form 1-hydroxypyrene (1-OHP).[7] While other minor metabolites can be formed, 1-OHP is the major product.[8]

Subsequently, 1-OHP undergoes Phase II metabolism, a detoxification process that increases its water solubility to facilitate excretion. The primary conjugation reaction for 1-OHP is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction attaches a glucuronic acid moiety to 1-OHP, forming 1-hydroxypyrene glucuronide (1-OHPG).[9][10] A smaller fraction of 1-OHP may also be conjugated with sulfate to form 1-hydroxypyrene sulfate.[8][11] The resulting 1-OHPG is a highly polar and water-soluble compound that is efficiently eliminated from the body via urine.[9][10] In fact, 1-OHPG is the most abundant pyrene metabolite found in human urine, accounting for a significant majority of the total excreted 1-OHP.[10][11]

Caption: Metabolic pathway of pyrene to 1-hydroxypyrene glucuronide.

Part 2: Analytical Methodologies for 1-Hydroxypyrene Glucuronide Quantification

The accurate quantification of 1-OHPG in urine is the cornerstone of its use in biomonitoring. Historically, the standard approach has been the indirect measurement of 1-OHP following an enzymatic hydrolysis step to cleave the glucuronide conjugate.[8][10] While this method is well-established, direct measurement of 1-OHPG offers several advantages, including improved sensitivity and a more streamlined workflow.[10][11]

Traditional Indirect Method: Enzymatic Hydrolysis Followed by 1-OHP Analysis

This widely used method involves the following key steps:

Experimental Protocol: Indirect Analysis of 1-OHPG

-

Sample Collection and Storage: Collect urine samples in sterile containers. If not analyzed immediately, samples should be stored at -20°C or lower to prevent degradation.

-

Enzymatic Hydrolysis:

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the 1-OHP from the cartridge using an organic solvent such as methanol or acetonitrile.

-

-

Analysis by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:

-

Inject the eluted sample into an HPLC system equipped with a C18 reverse-phase column.[13]

-

Use an isocratic or gradient elution with a mobile phase typically consisting of a mixture of acetonitrile and water.[13]

-

Detect 1-OHP using a fluorescence detector with excitation and emission wavelengths optimized for its detection (e.g., Ex: 242 nm, Em: 388 nm).[12]

-

-

Quantification:

-

Generate a calibration curve using 1-OHP standards of known concentrations.

-

Quantify the 1-OHP concentration in the samples by comparing their peak areas to the calibration curve.

-

Correct the final concentration for urinary creatinine to account for dilution effects.[5]

-

Trustworthiness and Validation: This protocol's reliability hinges on the complete enzymatic hydrolysis of the glucuronide. The efficiency of the hydrolysis should be validated using certified reference materials or spiked samples. The use of an internal standard, such as a deuterated 1-OHP analog, is crucial for correcting for variations in extraction efficiency and instrument response.

Direct Measurement of 1-Hydroxypyrene Glucuronide

Advances in analytical techniques have enabled the direct measurement of 1-OHPG, eliminating the time-consuming and potentially variable enzymatic hydrolysis step.[11] This approach offers increased sensitivity because 1-OHPG is significantly more fluorescent than its deconjugated counterpart, 1-OHP.[10][11]

Experimental Protocol: Direct Analysis of 1-OHPG

-

Sample Collection and Storage: As described in the indirect method.

-

Sample Preparation:

-

Urine samples are typically diluted with a suitable buffer.

-

Solid-phase extraction can be employed for sample clean-up and concentration, using a sorbent that retains the polar 1-OHPG.[11]

-

-

Analysis by HPLC or UPLC with Fluorescence or Mass Spectrometry Detection:

-

Inject the prepared sample into an HPLC or Ultra-Performance Liquid Chromatography (UPLC) system.[14]

-

Separation is achieved on a reverse-phase column, often with a phenyl-modified stationary phase, which provides good retention and resolution for 1-OHPG.[11]

-

Fluorescence Detection: Utilize a fluorescence detector with optimized excitation and emission wavelengths for 1-OHPG.[11]

-

Mass Spectrometry (MS/MS) Detection: For enhanced specificity and sensitivity, couple the liquid chromatography system to a tandem mass spectrometer (LC-MS/MS). This allows for the selective detection and quantification of 1-OHPG based on its specific mass-to-charge ratio and fragmentation pattern.[14]

-

-

Quantification:

-

Prepare a calibration curve using authentic 1-OHPG standards.

-

Quantify 1-OHPG in the samples against the calibration curve.

-

The use of a stable isotope-labeled internal standard (e.g., 1-OHPG-d9) is highly recommended for the most accurate and precise results.[14]

-

Normalize the results to urinary creatinine concentration.

-

Caption: Comparison of analytical workflows for 1-OHPG measurement.

Part 3: Data Interpretation and Applications in Biomonitoring

The concentration of 1-OHPG in urine is a direct reflection of recent exposure to pyrene and, by extension, to PAH mixtures.[7] Its short biological half-life, typically in the range of a few hours, makes it an excellent biomarker for assessing acute or recent exposures.[7]

| Parameter | Typical Concentration Range (µg/g creatinine) | Source |

| Non-occupationally Exposed (Non-smokers) | 0.01 - 0.5 | [5] |

| Non-occupationally Exposed (Smokers) | 0.1 - 1.0 | [5][15] |

| Occupationally Exposed (e.g., Coke Oven Workers) | Can exceed 10 | [7][16] |

Causality and Confounding Factors:

It is crucial to consider potential confounding factors when interpreting 1-OHPG data.

-

Smoking: Cigarette smoke is a significant source of PAH exposure, and smokers consistently exhibit higher urinary 1-OHPG levels than non-smokers.[15][17] Therefore, smoking status must be carefully documented and considered in data analysis.

-

Diet: Consumption of grilled, smoked, or charred foods can lead to transient increases in urinary 1-OHPG levels.[18] Dietary habits should be recorded, especially in studies investigating low-level environmental exposures.

-

Occupational Exposure: Workers in industries such as coke production, aluminum smelting, and road paving are at risk of high levels of PAH exposure, which will be reflected in significantly elevated urinary 1-OHPG concentrations.[6][16]

-

Genetic Polymorphisms: Individual variations in the genes encoding for metabolic enzymes (e.g., CYP450s, UGTs) can influence the rate of pyrene metabolism and 1-OHPG excretion, leading to inter-individual variability in biomarker levels for a given exposure.

Part 4: Future Directions and the Evolving Role of 1-OHPG

The field of biomonitoring is continuously evolving, and the application of 1-OHPG is no exception. Future research and applications are likely to focus on:

-

High-Throughput Analysis: The development of rapid and automated analytical methods will facilitate the analysis of large sample cohorts in epidemiological studies.

-

Metabolomic Approaches: Integrating 1-OHPG data with broader metabolomic profiles can provide a more comprehensive understanding of the biological response to PAH exposure.

-

Personalized Exposure Assessment: Combining 1-OHPG measurements with data from personal air monitors and GPS tracking can offer a more refined assessment of individual exposure patterns.

-

Establishment of Health-Based Guidance Values: Continued research is needed to strengthen the association between urinary 1-OHPG levels and the risk of adverse health outcomes, which will aid in the establishment of health-based biological exposure indices.[5][16]

Conclusion

1-Hydroxypyrene glucuronide stands as a sensitive, specific, and reliable biomarker for assessing human exposure to polycyclic aromatic hydrocarbons. Its direct measurement in urine offers significant advantages over traditional indirect methods, providing a more accurate and streamlined approach for researchers and public health professionals. By understanding the underlying metabolic pathways, employing robust analytical methodologies, and carefully interpreting the data in the context of potential confounding factors, 1-OHPG can serve as a powerful tool in elucidating the links between environmental and occupational exposures to PAHs and human health. As analytical technologies continue to advance, the role of 1-OHPG in biomonitoring is poised to expand, offering ever more precise insights into the silent threat of these ubiquitous environmental contaminants.

References

-

Jongeneelen, F. J. (2001). Benchmark guideline for urinary 1-hydroxypyrene as biomarker of occupational exposure to polycyclic aromatic hydrocarbons. Annals of Occupational Hygiene, 45(1), 3-13. [Link]

-

Lafontaine, M., Gendre, C., & Viau, C. (1999). Urinary 1-hydroxypyrene as a biomarker of exposure to polycyclic aromatic hydrocarbons: biological monitoring strategies and methodology for determining biological exposure indices for various work environments. Biomarkers, 4(3), 159-187. [Link]

-

Singh, R., Tucek, M., Maxa, K., Tenglerova, J., & Weyand, E. H. (1995). A rapid and simple method for the analysis of 1-hydroxypyrene glucuronide: a potential biomarker for poly cyclic aromatic hydrocarbon exposure. Carcinogenesis, 16(12), 2909-2915. [Link]

-

Strickland, P. T., Kang, D., & Sithisarankul, P. (1994). Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry. Carcinogenesis, 15(3), 483-487. [Link]

-

Strickland, P., & Kang, D. (1999). Urinary 1-hydroxypyrene and Other PAH Metabolites as Biomarkers of Exposure to Environmental PAH in Air Particulate Matter. Toxicology Letters, 108(2-3), 133-139. [Link]

-

Greenberg, A. (2020). Chemical and Health Consequences of Particle/Vapor Partitioning of Polycyclic Aromatic Hydrocarbons (PAH) and Their Derivatives. In Gas and Particle Phase Measurements of Atmospheric Organic Compounds. Taylor & Francis. [Link]

-

Lee, K. M., Guo, Y. L., Hsieh, H. M., & Chen, M. L. (2001). Comparison of three analytical methods for 1-hydroxypyrene glucuronide in urine after non-occupational exposure to polycyclic aromatic hydrocarbons. Biomarkers, 6(3), 228-238. [Link]

-

Levin, J. O., Rafter, J., & Berlin, M. (2002). 1-hydroxypyrene as a Biomarker of Occupational Exposure to Polycyclic Aromatic Hydrocarbons (PAH) in Boilermakers. Journal of Occupational and Environmental Medicine, 44(12), 1119-1125. [Link]

-

Lewne, M., Nise, G., & Lind, M. L. (2004). Urinary 1-Hydroxypyrene as a Biomarker of PAH Exposure in 3-Year-Old Ukrainian Children. Environmental Health Perspectives, 112(1), 105-109. [Link]

-

Blahova, L., Hostovsky, M., & Svobodova, Z. (2010). 1-Hydroxypyrene–A Biochemical Marker for PAH Pollution Assessment of Aquatic Ecosystem. Sensors, 10(1), 221-230. [Link]

-

Hansen, A. M., Omland, O., Poulsen, O. M., Sherson, D., & Sigsgaard, T. (1994). Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography. International archives of occupational and environmental health, 65(6), 395-398. [Link]

-

Sobus, J. R., McClean, M. D., Herrick, R. F., Waidyanatha, S., Onyemauwa, F., & Rappaport, S. M. (2009). Use of Urinary PAH Metabolites to Assess PAH Exposure Intervention among Coke Oven Workers. Journal of Occupational and Environmental Hygiene, 6(11), 685-693. [Link]

-

Jongeneelen, F. J., Bos, R. P., Anzion, R. B., Theuws, J. L., & Henderson, P. T. (1987). Biological monitoring of polycyclic aromatic hydrocarbons. Metabolites in urine. Scandinavian journal of work, environment & health, 13(2), 134-139. [Link]

-

Zanjani, T. R., & Saeedi, M. (2010). The biological monitoring of urinary 1-hydroxypyrene by PAH exposure among smokers. International Journal of Environmental Research, 4(3), 439-442. [Link]

-

Viau, C., & Vyskocil, A. (2015). Validation of HPLC Determination of 1-Hydroxypyrene in Urine. ResearchGate. [Link]

-

Li, Z., Wang, Y., & Zhang, J. (2017). A Rapid and Sensitive Method of Determination of 1-Hydroxypyrene Glucuronide in Urine by UPLC–FLD. Journal of Chromatographic Science, 55(1), 77-82. [Link]

-

Kang, D., Rothman, N., Poirier, M. C., Greenberg, A., Hsu, C. H., & Strickland, P. T. (1995). 1-hydroxypyrene glucuronide in urine from workers at a steel plant. Occupational and environmental medicine, 52(4), 230-235. [Link]

-

Marrubini, L., & Clerici, C. (1998). Detection of 1-hydroxypyrene in urine by direct fluorometric analysis on a solid sorbing phase. Validation and application of the method to biological monitoring of PAH-exposed persons. Talanta, 46(1), 123-133. [Link]

-

Khan, M. A., & Al-Harthi, M. A. (2022). HPLC Analysis of 1-Hydroxy Pyrene as a Biomarker of Polycyclic Aromatic Hydrocarbon in Urine Samples of Cigarette Smokers. Pakistan Journal of Medical & Health Sciences, 16(5), 725-725. [Link]

-

Wegener, J. W., van Schooten, F. J., Leeman, W. R., & Aarden, M. J. (1996). Improved glucuronide hydrolysis in the determination of urinary 1-hydroxypyrene. Journal of Chromatography B: Biomedical Sciences and Applications, 687(1), 127-133. [Link]

-

Viegas, S., Meneses, M., & Almeida, A. (2022). The Use of Human Biomonitoring to Assess Occupational Exposure to PAHs in Europe: A Comprehensive Review. International Journal of Environmental Research and Public Health, 19(16), 10173. [Link]

-

Bajusová, I., & Legáth, Ľ. (2015). Validácia stanovenia 1-hydroxypyrénu v moči metódou HPLC. Chemické Listy, 109(1), 55-60. [Link]

-

FooDB. (2019). 1-Hydroxypyrene glucuronide (FDB034571). Retrieved from [Link]

-

Lin, C. H., & Chen, C. Y. (2007). Determination of 1-Hydroxypyrene in Human Urine by Acid Hydrolysis Coupled to Solid-Phase Microextraction and Semi-microcolumn L. Analytical sciences, 23(10), 1209-1213. [Link]

-

Exposome-Explorer. (n.d.). 1-Hydroxypyrene glucuronide (Compound). Retrieved from [Link]

-

Lu, C. Y., Li, Y., & Chen, W. (2002). Sensitive biomarker of polycyclic aromatic hydrocarbons (PAHs): urinary 1-hydroxyprene glucuronide in relation to smoking and low ambient levels of exposure. Cancer Epidemiology, Biomarkers & Prevention, 11(12), 1633-1639. [Link]

-

Toriba, A., Chetiyanukorn, S., & Kizu, R. (2014). DEVELOPMENT OF A 1-HYDROXYPYRENE QUANTIFICATION METHOD FOR USE AS A BIOMARKER IN ASSESSMENT OF POLYCYCLIC AROMATIC HYDROCARBON E. CORE. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Use of Human Biomonitoring to Assess Occupational Exposure to PAHs in Europe: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary 1-hydroxypyrene and other PAH metabolites as biomarkers of exposure to environmental PAH in air particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pjmhsonline.com [pjmhsonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. 1-hydroxypyrene as a biomarker of occupational exposure to polycyclic aromatic hydrocarbons (PAH) in boilermakers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary 1-Hydroxypyrene as a Biomarker of PAH Exposure in 3-Year-Old Ukrainian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pure.korea.ac.kr [pure.korea.ac.kr]

- 16. Urinary 1-hydroxypyrene as a biomarker of exposure to polycyclic aromatic hydrocarbons: biological monitoring strategies and methodology for determining biological exposure indices for various work environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sensitive biomarker of polycyclic aromatic hydrocarbons (PAHs): urinary 1-hydroxyprene glucuronide in relation to smoking and low ambient levels of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 1-Hydroxypyrene Glucuronide for Research Applications

Foreword

In the fields of toxicology, environmental science, and drug development, the accurate assessment of exposure to polycyclic aromatic hydrocarbons (PAHs) is paramount. PAHs are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials, and exposure is linked to significant health risks. 1-Hydroxypyrene (1-OHP), the primary metabolite of pyrene, has long been established as a key biomarker for PAH exposure.[1][2] However, in biological systems, 1-OHP is rapidly conjugated, primarily with glucuronic acid, to form 1-Hydroxypyrene Glucuronide (1-OHPG) for excretion.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the synthesis, purification, and characterization of 1-OHPG, a critical analytical standard for advanced biomonitoring studies. Direct measurement of this terminal metabolite offers a potentially more sensitive and accurate reflection of recent PAH exposure.[3][5]

The Foundational Choice: Enzymatic vs. Chemical Synthesis

While chemical synthesis routes exist for producing the 1-hydroxypyrene precursor[1][6][7], the direct chemical synthesis of 1-Hydroxypyrene Glucuronide is intricate, often yielding a mixture of isomers and requiring complex protecting group chemistry. For the purpose of generating a high-purity, stereochemically defined analytical standard, enzymatic synthesis is the superior and more practical approach. It leverages the inherent specificity of UDP-glucuronosyltransferase (UGT) enzymes to catalyze the precise conjugation of glucuronic acid to 1-hydroxypyrene, mirroring the exact metabolic pathway that occurs in vivo.

This guide will focus exclusively on the enzymatic pathway, providing a robust and reproducible methodology for generating research-grade 1-OHPG.

Enzymatic Synthesis of 1-Hydroxypyrene Glucuronide

The core of this process is a biocatalytic reaction that conjugates 1-hydroxypyrene with a glucuronic acid moiety derived from the co-substrate Uridine 5'-diphosphoglucuronic acid (UDPGA).[8][9] This reaction is catalyzed by specific UGT isoforms.

Causality Behind Component Selection

Successful synthesis hinges on creating an optimal environment for the UGT enzyme. Each component is selected to maximize catalytic efficiency and product yield.

| Component | Role & Rationale | Recommended Source/Specification |

| Substrate | 1-Hydroxypyrene (1-OHP) | The molecule to be glucuronidated. High purity (>98%) is essential to prevent side reactions and simplify downstream purification. |

| Enzyme Source | Recombinant UGT Isoforms | Provides high catalytic activity and specificity. Human recombinant UGT1A6, UGT1A7, and UGT1A9 are known to efficiently metabolize 1-OHP.[10] Using commercially available systems like insect cell microsomes (e.g., Baculosomes®) ensures consistency.[8] |

| Co-substrate | UDPGA (Uridine 5'-diphosphoglucuronic acid) | The activated donor of the glucuronic acid group. A slight molar excess is used to drive the reaction to completion. |

| Buffer | Tris-HCl (pH ~7.4) | Maintains a stable pH environment optimal for UGT enzyme activity, mimicking physiological conditions. |

| Cofactor | Magnesium Chloride (MgCl₂) | Essential cofactor for UGT enzyme function, stabilizing the enzyme-substrate complex. |

| Permeabilizing Agent | Triton™ X-100 or Alamethicin | Required when using microsomes to disrupt the membrane and ensure substrates have access to the enzyme's active site. |

Diagram: Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of 1-OHPG.

Step-by-Step Experimental Protocol: Enzymatic Synthesis

This protocol is designed for a small-scale synthesis (e.g., 1-5 mg) and can be scaled accordingly.

-

Reagent Preparation:

-

Prepare a 50 mM Tris-HCl buffer containing 10 mM MgCl₂ and adjust the pH to 7.4.

-

Dissolve 1-Hydroxypyrene in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Prepare a fresh solution of UDPGA in the Tris-HCl buffer (e.g., 20 mM).

-

Prepare the recombinant UGT enzyme solution according to the manufacturer's specifications.

-

-

Reaction Assembly:

-

In a microcentrifuge tube or small glass vial, combine the Tris-HCl buffer, the required volume of UGT enzyme, and the 1-OHP stock solution. The final concentration of DMSO should be kept below 2% to avoid enzyme inhibition.[10]

-

If using microsomes, add a permeabilizing agent like Triton™ X-100 to a final concentration of ~0.05% (w/v).

-

-

Incubation and Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation to allow for temperature equilibration.

-

Initiate the reaction by adding the UDPGA solution. The final concentration should be in slight molar excess relative to the 1-OHP.

-

Incubate the reaction at 37°C for 60 to 120 minutes. Reaction progress can be monitored by taking small aliquots over time and analyzing them via analytical HPLC.

-

-

Reaction Termination:

-

Quench the reaction by adding 2-3 volumes of ice-cold acetonitrile or ethanol.[8] This will precipitate the enzyme and other proteins.

-

Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully collect the supernatant, which contains the crude 1-OHPG product, for purification.

-

Purification of 1-Hydroxypyrene Glucuronide

Purification is a critical, non-negotiable step to isolate 1-OHPG from unreacted starting materials, enzyme, and buffer components. A multi-step approach involving Solid-Phase Extraction (SPE) followed by semi-preparative High-Performance Liquid Chromatography (HPLC) provides the highest purity.

Purification Strategy: A Comparative Overview

| Technique | Primary Role | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Initial Cleanup & Concentration | Rapid; removes bulk impurities (salts, precipitated protein); concentrates the analyte.[11][12] | Lower resolution; not sufficient for final purity on its own. |

| Semi-Preparative HPLC | High-Resolution Final Purification | Excellent separation of 1-OHPG from unreacted 1-OHP and other closely related impurities.[10][13] | More time-consuming; requires specialized equipment; smaller sample capacity per run. |

Diagram: Comprehensive Purification Workflow

Caption: Two-stage purification process for isolating high-purity 1-OHPG.

Step-by-Step Experimental Protocol: Purification

Part A: Solid-Phase Extraction (SPE) Cleanup

-